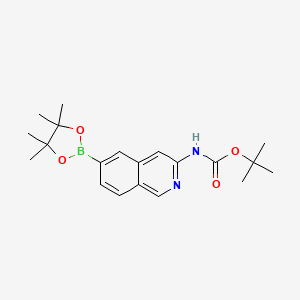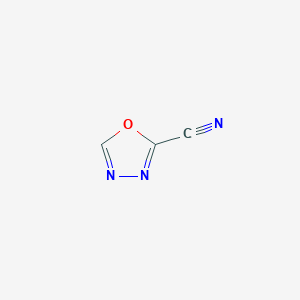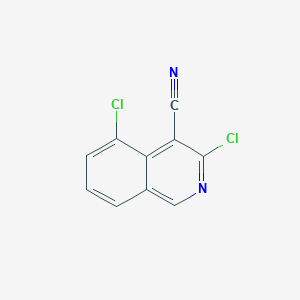
3,5-Dichloroisoquinoline-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Dichloroisoquinoline-4-carbonitrile is a chemical compound with the molecular formula C10H4Cl2N2 and a molecular weight of 223.06 g/mol . It is primarily used in research and development within the fields of chemistry and pharmaceuticals. This compound is known for its unique structure, which includes two chlorine atoms and a nitrile group attached to an isoquinoline ring.
準備方法
Synthetic Routes and Reaction Conditions
One common method is the reaction of 3,5-dichloroisoquinoline with cyanogen bromide under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at around 0-5°C to control the reaction rate.
Industrial Production Methods
While specific industrial production methods for 3,5-Dichloroisoquinoline-4-carbonitrile are not widely documented, the general approach involves large-scale chlorination and nitrile introduction processes. These methods are optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
化学反応の分析
Types of Reactions
3,5-Dichloroisoquinoline-4-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized to form quinoline derivatives or reduced to form amine derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura and other palladium-catalyzed coupling reactions to form complex organic molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium amide, thiols, or alkoxides in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Coupling: Palladium catalysts with boronic acids or esters under mild conditions.
Major Products
Substitution: Formation of substituted isoquinoline derivatives.
Oxidation: Formation of quinoline derivatives.
Reduction: Formation of amine derivatives.
Coupling: Formation of biaryl or heteroaryl compounds.
科学的研究の応用
3,5-Dichloroisoquinoline-4-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3,5-Dichloroisoquinoline-4-carbonitrile is primarily related to its ability to interact with biological macromolecules. The compound can bind to enzymes and receptors, modulating their activity. The nitrile group and chlorine atoms play a crucial role in these interactions, influencing the compound’s binding affinity and specificity .
類似化合物との比較
Similar Compounds
3,5-Dichloroisoquinoline: Lacks the nitrile group, making it less reactive in certain chemical reactions.
4-Chloroisoquinoline: Contains only one chlorine atom, resulting in different reactivity and applications.
3,6-Diamino-7,8-dihydroisoquinoline-4-carbonitrile: Contains amino groups, leading to different biological activities and applications.
Uniqueness
3,5-Dichloroisoquinoline-4-carbonitrile is unique due to the presence of both chlorine atoms and a nitrile group on the isoquinoline ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various fields .
特性
分子式 |
C10H4Cl2N2 |
|---|---|
分子量 |
223.05 g/mol |
IUPAC名 |
3,5-dichloroisoquinoline-4-carbonitrile |
InChI |
InChI=1S/C10H4Cl2N2/c11-8-3-1-2-6-5-14-10(12)7(4-13)9(6)8/h1-3,5H |
InChIキー |
QWTYOQIOHIQGKP-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=CN=C(C(=C2C(=C1)Cl)C#N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



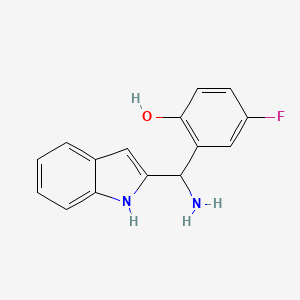

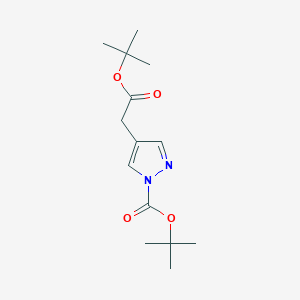

![6,8-Dibromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13674008.png)
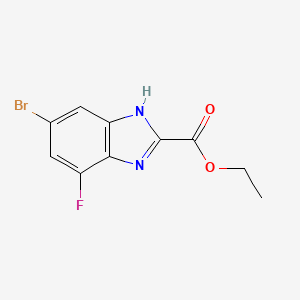
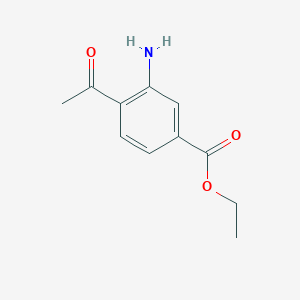

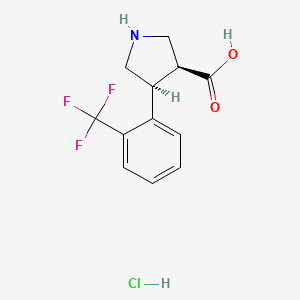
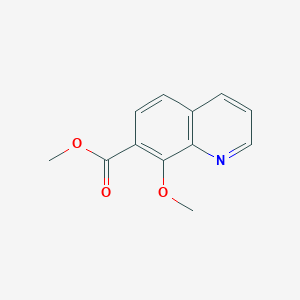
![4-Iodobenzo[d]thiazole-2-carbonitrile](/img/structure/B13674047.png)
